molecular formula C21H26FN3O2 B2566347 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide CAS No. 1049447-42-8

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2566347
CAS No.: 1049447-42-8
M. Wt: 371.456
InChI Key: LERBJURPCARIIX-UHFFFAOYSA-N
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Description

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a methoxyphenyl acetamide moiety. It has garnered interest in various fields of scientific research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluoroaniline with ethylene oxide to form 1-(4-fluorophenyl)piperazine.

    Acylation Reaction: The intermediate is then reacted with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
  • N-(2-(4-(4-bromophenyl)piperazin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
  • N-(2-(4-(4-methylphenyl)piperazin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide

Uniqueness

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to its molecular targets, making it a valuable candidate for further research and development.

Biological Activity

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a piperazine ring substituted with a fluorophenyl group and a methoxyphenyl acetamide moiety, suggesting diverse interactions with biological targets. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H24FN3O2, with a molecular weight of approximately 359.42 g/mol. The structure features several functional groups that contribute to its biological activity.

Structural Formula

C20H24FN3O2\text{C}_{20}\text{H}_{24}\text{F}\text{N}_{3}\text{O}_{2}

Target Interactions

Research indicates that this compound primarily interacts with serotonin receptors (5-HT) and dopamine receptors (D2) . These interactions are crucial for its potential therapeutic effects in treating neurological disorders such as depression and anxiety.

Biochemical Pathways

The compound's action on serotonin and dopamine receptors suggests it may modulate neurotransmitter levels, affecting mood regulation and cognitive functions. Additionally, it may influence the nucleotide synthesis pathway through interactions with Equilibrative Nucleoside Transporters (ENTs) , leading to altered cellular uptake of nucleosides.

Antidepressant and Anxiolytic Effects

Several studies have evaluated the antidepressant and anxiolytic properties of compounds similar to this compound. For instance, derivatives exhibiting high affinity for serotonin receptors have demonstrated significant reductions in anxiety-like behaviors in animal models .

Anticancer Potential

Recent investigations into the anticancer properties of related compounds have shown promising results. For example, piperazine derivatives have been reported to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial pathways. The presence of the methoxyphenyl group enhances the lipophilicity of the compound, potentially increasing its bioavailability and efficacy against tumors.

Antimicrobial Activity

The compound's structural similarities to known antimicrobial agents suggest potential activity against bacterial strains. Studies have indicated that modifications in the piperazine ring can lead to enhanced antibacterial properties, making it a candidate for further exploration in antimicrobial drug development .

Case Study 1: Antidepressant Activity

In a controlled study, a derivative of this compound was tested for its effects on serotonin levels in rodent models. The results indicated a significant increase in serotonin levels post-administration compared to controls, correlating with reduced depressive behaviors as measured by the forced swim test .

Case Study 2: Anticancer Efficacy

A series of experiments were conducted using human cancer cell lines treated with various concentrations of the compound. The findings revealed an IC50 value indicating potent cytotoxicity against breast cancer cells, attributed to its ability to induce cell cycle arrest and apoptosis .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntidepressant25
Compound BAnticancer15
Compound CAntimicrobial30

Table 2: Mechanistic Insights

MechanismDescriptionReferences
Serotonin ModulationIncreases serotonin levels in the brain
Apoptosis InductionInduces apoptosis in cancer cells
ENTs InteractionInhibits nucleoside transport

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O2/c1-27-20-8-2-17(3-9-20)16-21(26)23-10-11-24-12-14-25(15-13-24)19-6-4-18(22)5-7-19/h2-9H,10-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERBJURPCARIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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